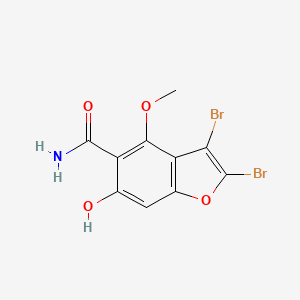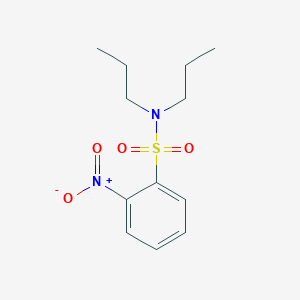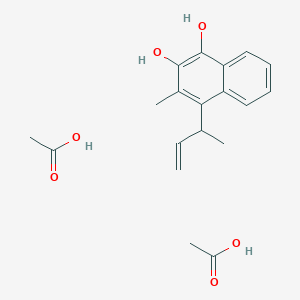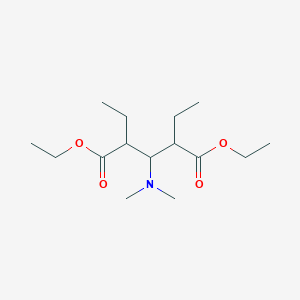![molecular formula C20H24N2O2 B14382808 1,1'-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one] CAS No. 88020-48-8](/img/structure/B14382808.png)
1,1'-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one] is an organic compound characterized by its unique structure, which includes a phenylene group flanked by two penta-2,4-dien-1-one moieties with dimethylamino substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one] typically involves the reaction of 1,4-phenylenediamine with dimethylaminobenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1,1’-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1,1’-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one] involves its interaction with molecular targets through its conjugated system. The compound can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, it can interact with proteins and enzymes, modulating their activity through binding to active sites or allosteric sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,4-Phenylene)bis[ethanone]: Similar structure but lacks the dimethylamino groups and extended conjugation.
1,1’-(1,3-Phenylene)bis[1H-pyrrole-2,5-dione]: Contains a pyrrole-dione moiety instead of the penta-2,4-dien-1-one.
1,1’-(1,4-Phenylene)bis[5-(dimethylamino)phenyl]methanone: Similar structure but with a methanone group instead of the penta-2,4-dien-1-one.
Propriétés
Numéro CAS |
88020-48-8 |
|---|---|
Formule moléculaire |
C20H24N2O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
5-(dimethylamino)-1-[4-[5-(dimethylamino)penta-2,4-dienoyl]phenyl]penta-2,4-dien-1-one |
InChI |
InChI=1S/C20H24N2O2/c1-21(2)15-7-5-9-19(23)17-11-13-18(14-12-17)20(24)10-6-8-16-22(3)4/h5-16H,1-4H3 |
Clé InChI |
OBVGCOSRVQQVIY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC=CC(=O)C1=CC=C(C=C1)C(=O)C=CC=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B14382795.png)

![16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane](/img/structure/B14382802.png)
![Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate](/img/structure/B14382810.png)
![1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene](/img/structure/B14382815.png)
![1-{2-[(Naphthalen-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B14382818.png)

